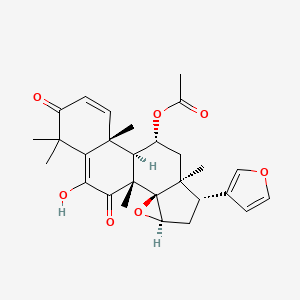

Anthothecol

Description

Properties

Molecular Formula |

C28H32O7 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |

InChI |

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21+,25+,26-,27-,28+/m0/s1 |

InChI Key |

AJTULIWKBMDPCJ-JOLKNDTNSA-N |

SMILES |

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4([C@H]1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |

Canonical SMILES |

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |

Synonyms |

anthothecol |

Origin of Product |

United States |

Foundational & Exploratory

Anthothecol: A Technical Guide to Its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Anthothecol, a promising bioactive limonoid. Tailored for researchers, scientists, and drug development professionals, this document details its natural sourcing, comprehensive isolation protocols, and key analytical data.

Introduction to Anthothecol

Anthothecol is a complex tetranortriterpenoid, a class of secondary metabolites known for their diverse biological activities. Primarily found in the Meliaceae family of plants, Anthothecol has garnered significant interest for its potential therapeutic applications, including antimalarial properties. Structurally, it possesses the characteristic furan ring common to many limonoids. The molecular formula of Anthothecol is C28H32O7, with a molecular weight of 480.5 g/mol [1].

Natural Source

The principal natural source of Anthothecol is the West African timber tree, Khaya anthotheca (Welw.) C.DC., belonging to the Meliaceae family[2][3]. Various parts of this plant have been traditionally used in African medicine. The stem bark of Khaya anthotheca is a particularly rich source of Anthothecol and other related limonoids[3][4].

Experimental Protocols: Isolation of Anthothecol from Khaya anthotheca

The isolation of Anthothecol from its natural source is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are compiled from established methodologies for the isolation of limonoids from Khaya species.

Plant Material Collection and Preparation

Fresh stem bark of Khaya anthotheca is collected and air-dried in the shade to prevent the degradation of phytochemicals. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

A general methanol extraction is a common starting point for isolating limonoids.

Protocol:

-

Macerate 100 g of powdered Khaya anthotheca stem bark in 1 L of methanol at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude methanol extract.

-

Record the yield of the dry extract. A typical yield is approximately 62.49 g of dry extract from 100 g of powdered bark.

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanol extract in a mixture of 90% methanol and n-hexane (1:1, v/v) in a separatory funnel.

-

Shake the mixture vigorously and allow the layers to separate.

-

Collect the lower, polar (90% methanol) fraction.

-

Repeat the partitioning of the polar fraction with fresh n-hexane two more times to ensure complete removal of nonpolar compounds.

-

Combine the n-hexane fractions (nonpolar fraction) and the 90% methanol fractions (polar fraction) separately.

-

Concentrate both fractions using a rotary evaporator. Anthothecol, being a moderately polar compound, is expected to be concentrated in the 90% methanol fraction.

Chromatographic Purification

Further purification is achieved through a series of chromatographic techniques.

TLC is used to monitor the separation of compounds and to select appropriate solvent systems for column chromatography.

Protocol:

-

Dissolve a small amount of the concentrated polar fraction in methanol.

-

Spot the solution onto a silica gel 60 F254 TLC plate.

-

Develop the plate in a saturated chamber using a suitable mobile phase. Potential solvent systems include:

-

Ethyl acetate/methanol/water (40:5.4:5)

-

Chloroform/ethyl acetate/formic acid (5:4:1)

-

Benzene/ethanol/ammonia hydroxide (18:2:0.2)[4]

-

-

Visualize the separated spots under UV light (254 nm and 365 nm) and by spraying with an appropriate staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

Protocol:

-

Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., petroleum ether or hexane).

-

Pack a glass column with the slurry to create the stationary phase.

-

Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent and gradually introducing a more polar solvent. A common gradient for limonoid separation is petroleum ether-acetone[5].

-

Collect the eluate in fractions and monitor the composition of each fraction by TLC.

-

Combine fractions containing the compound of interest (Anthothecol) based on their TLC profiles.

For final purification to obtain high-purity Anthothecol, preparative HPLC is employed.

Protocol:

-

Dissolve the semi-purified fractions from column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution onto a preparative reverse-phase C18 column.

-

Elute with an isocratic or gradient mobile phase, typically a mixture of water and acetonitrile or methanol. The specific conditions (flow rate, gradient program, and detection wavelength) need to be optimized for the best separation.

-

Collect the peak corresponding to Anthothecol.

-

Remove the solvent under reduced pressure to obtain pure Anthothecol.

Structural Elucidation and Data

The structure of the isolated Anthothecol is confirmed through various spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Table 1: Physicochemical and Spectroscopic Data of Anthothecol

| Property | Value |

| Molecular Formula | C28H32O7 |

| Molecular Weight | 480.5 g/mol [1] |

| ¹H NMR (ppm) | Data not currently available in detail in the searched literature. |

| ¹³C NMR (ppm) | Data not currently available in detail in the searched literature. |

| Mass Spectrum (m/z) | Data not currently available in detail in the searched literature. |

Logical Workflow and Diagrams

Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of Anthothecol from Khaya anthotheca.

Caption: Isolation Workflow for Anthothecol.

Conclusion

This technical guide outlines the natural source and a detailed, multi-step protocol for the isolation of Anthothecol from Khaya anthotheca. The provided workflow and experimental details serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug discovery. Further research to fully characterize the spectroscopic properties of Anthothecol is encouraged to facilitate its broader investigation and potential development.

References

- 1. Anthothecol | C28H32O7 | CID 6708503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 181. West African timbers. Part VII. Anthothecol, an extractive from Khaya anthotheca - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Limonoids from Khaya anthotheca(Welw.) C.DC. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. journals.athmsi.org [journals.athmsi.org]

- 5. Limonoids from the Fruits of Khaya ivorensis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Anthothecol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Anthothecol, a notable limonoid isolated from the timber of the West African mahogany tree, Khaya anthotheca. This document details the spectroscopic and spectrometric data that were pivotal in defining its molecular framework, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Analysis

The structural determination of Anthothecol was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a composite representation from foundational studies and subsequent analyses of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were instrumental in piecing together the carbon skeleton and stereochemistry of Anthothecol.

Table 1: ¹H NMR Spectroscopic Data for Anthothecol (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.45 | d | 10.0 |

| H-2 | 5.90 | d | 10.0 |

| H-5 | 2.85 | s | |

| H-6α | 4.20 | dd | 12.5, 3.0 |

| H-6β | 3.95 | d | 12.5 |

| H-7 | 4.50 | s | |

| H-9 | 2.50 | d | 12.0 |

| H-11α | 1.80 | m | |

| H-11β | 1.65 | m | |

| H-12α | 1.95 | m | |

| H-12β | 1.50 | m | |

| H-15 | 3.50 | s | |

| H-17 | 3.80 | s | |

| H-21 | 7.40 | t | 1.5 |

| H-22 | 6.35 | t | 1.5 |

| H-23 | 7.30 | t | 1.5 |

| Me-18 | 1.10 | s | |

| Me-19 | 1.25 | s | |

| Me-28 | 1.05 | s | |

| Me-29 | 1.15 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for Anthothecol (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 158.0 |

| C-2 | 126.5 |

| C-3 | 205.0 |

| C-4 | 48.0 |

| C-5 | 52.0 |

| C-6 | 70.0 |

| C-7 | 80.0 |

| C-8 | 45.0 |

| C-9 | 50.0 |

| C-10 | 42.0 |

| C-11 | 25.0 |

| C-12 | 30.0 |

| C-13 | 40.0 |

| C-14 | 175.0 |

| C-15 | 55.0 |

| C-16 | 170.0 |

| C-17 | 78.0 |

| C-18 | 21.0 |

| C-19 | 20.0 |

| C-20 | 120.0 |

| C-21 | 142.0 |

| C-22 | 110.0 |

| C-23 | 143.0 |

| C-28 | 28.0 |

| C-29 | 22.0 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of Anthothecol.

Table 3: High-Resolution Mass Spectrometry Data for Anthothecol

| Ionization Mode | Mass-to-Charge (m/z) | Formula |

| ESI+ | [M+H]⁺ | C₂₈H₃₄O₈ |

| ESI+ | [M+Na]⁺ | C₂₈H₃₄O₈Na |

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used in the structure elucidation of Anthothecol.

NMR Spectroscopy

-

Sample Preparation: A sample of purified Anthothecol (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY spectra were acquired on a 500 MHz spectrometer.

-

¹H NMR: Spectra were recorded with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR: Spectra were acquired with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

2D NMR (COSY, HMBC, NOESY): Standard pulse programs were utilized for all 2D experiments. For HMBC, a long-range coupling delay was optimized for 8 Hz. For NOESY, a mixing time of 500 ms was used.

Mass Spectrometry

-

Sample Preparation: A dilute solution of Anthothecol was prepared in methanol (approximately 10 µg/mL).

-

Instrumentation: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of m/z 100-1000.

Visualizations

The following diagrams illustrate the key relationships and workflows in the structural elucidation of Anthothecol.

Anthothecol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthothecol is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds. It is primarily isolated from plant species of the Meliaceae family, notably Khaya anthotheca. This document provides a comprehensive overview of the known physical, chemical, and biological properties of Anthothecol, with a focus on its potential as a therapeutic agent. While extensive research has been conducted on its potent antimalarial activity, detailed information on some of its physicochemical properties remains limited in publicly available literature. This guide summarizes the existing data, outlines relevant experimental protocols, and explores potential mechanisms of action based on current research and analogies with structurally similar compounds.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Chemical Name | 17-(furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate | [1] |

| CAS Number | 10410-83-0 | [1] |

| Molecular Formula | C₂₈H₃₂O₇ | [1] |

| Molecular Weight | 480.55 g/mol | [1] |

| Purity | Min. 95% (Commercially available) | [1] |

Physicochemical Data

Quantitative data for several key physical properties of Anthothecol are not widely reported in the scientific literature. The following table reflects the current availability of information.

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Specific Rotation | Data not available |

Spectroscopic Data

The structural elucidation of Anthothecol has been achieved through various spectroscopic techniques. However, detailed spectral data is not consistently published. The information below represents a general overview.

| Technique | Description |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the complex carbon-hydrogen framework of Anthothecol. While specific chemical shift assignments are not readily available in public databases, the use of NMR is cited in the characterization of limonoids from Khaya species. |

| Infrared (IR) Spectroscopy | IR spectroscopy would be expected to show characteristic absorption bands for functional groups present in Anthothecol, such as C=O (carbonyl), C-O (ether and ester), and C=C (alkene) stretches. Specific peak values are not detailed in the available literature. |

| Mass Spectrometry (MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) has been used in the analysis of Anthothecol.[2] The technique provides information on the compound's molecular weight and can be used to determine its fragmentation pattern, aiding in structural confirmation. |

Biological Activity

The most well-documented biological activity of Anthothecol is its potent antimalarial effect.

Antimalarial Activity

Anthothecol has demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

| Assay | IC₅₀ (µM) | Source |

| [³H]-hypoxanthine uptake assay (48h culture) | 1.4 | [2] |

| Unspecified second in vitro assay | 0.17 | [2] |

These results indicate that Anthothecol is a potent inhibitor of parasite proliferation. Its efficacy has been compared to that of established antimalarial drugs such as quinine, chloroquine, and artemisinin.[2]

Experimental Protocols

Isolation of Anthothecol from Khaya anthotheca

The following is a generalized protocol for the isolation of limonoids from Khaya species, which can be adapted for the specific isolation of Anthothecol.

Methodology:

-

Extraction: Powdered plant material (e.g., stem bark of Khaya anthotheca) is subjected to maceration with an organic solvent like methanol or ethanol at room temperature for an extended period (e.g., 72 hours).

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain Anthothecol, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified using preparative high-performance liquid chromatography (HPLC) to yield pure Anthothecol.

In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine Uptake)

This protocol is a standard method for assessing the antiplasmodial activity of compounds.

Methodology:

-

Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in a suitable culture medium. The parasite culture is synchronized to obtain a high proportion of ring-stage parasites.

-

Drug Dilution: Anthothecol is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Incubation: The parasite culture is incubated with the various concentrations of Anthothecol in a 96-well plate for 48 hours.

-

Radiolabeling: [³H]-hypoxanthine, a precursor for nucleic acid synthesis in the parasite, is added to the wells, and the plates are incubated for a further period.

-

Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

-

IC₅₀ Determination: The concentration of Anthothecol that inhibits parasite growth by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the log of the drug concentration.

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by Anthothecol are currently lacking. However, insights can be drawn from research on Gedunin, a structurally related limonoid also found in the Meliaceae family, which exhibits both antimalarial and anticancer properties. The following pathways are proposed as potential targets of Anthothecol based on the known activity of Gedunin.

Apoptosis Induction

Gedunin is known to induce apoptosis (programmed cell death) in cancer cells. It is plausible that Anthothecol shares this mechanism of action.

Inhibition of Pro-Survival Signaling Pathways

Gedunin has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and Sonic Hedgehog (Shh) pathways in cancer cells. Anthothecol may exert its antiproliferative effects through similar mechanisms.

Conclusion and Future Directions

Anthothecol is a promising natural product with demonstrated potent antimalarial activity. However, a comprehensive understanding of its physical and chemical properties is currently incomplete, which may present challenges for its development as a therapeutic agent. Further research is required to fully characterize its physicochemical profile, including solubility in various pharmaceutically relevant solvents, melting point, and detailed spectroscopic data.

Moreover, while its antimalarial efficacy is clear, the precise molecular mechanism of action remains to be elucidated. Investigating its effects on various cellular signaling pathways in both parasite and human cells will be crucial for understanding its therapeutic potential and potential toxicities. The insights gained from the study of the related limonoid, Gedunin, provide a valuable starting point for these mechanistic studies. A deeper understanding of the structure-activity relationships of Anthothecol and other limonoids could pave the way for the design of novel and more effective antimalarial and potentially anticancer drugs.

References

Anthothecol's Antiplasmodial Action: A Deep Dive into a Putative Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthothecol, a limonoid extracted from plants of the Khaya genus, has demonstrated significant promise as an antiplasmodial agent. Exhibiting potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite, this natural product warrants further investigation as a potential lead compound in antimalarial drug discovery. This technical guide synthesizes the current, albeit limited, knowledge on the mechanism of action of Anthothecol against Plasmodium. Due to a notable gap in the scientific literature regarding its specific molecular target and the signaling pathways it modulates, this document extrapolates a putative mechanism based on evidence from the closely related and more extensively studied limonoid, gedunin. We present available quantitative data, detail key experimental protocols for assessing antiplasmodial activity, and propose a hypothetical mechanism of action centered on the inhibition of the parasite's heat shock protein 90 (Hsp90).

Quantitative Assessment of Antiplasmodial Activity

Anthothecol has shown potent inhibitory effects on the in vitro growth of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values have been determined using various standard assays, providing a quantitative measure of its efficacy.

| Compound | Plasmodium falciparum Strain | Assay Method | IC50 (µM) | Reference |

| Anthothecol | W2 | [(3)H]-hypoxanthine incorporation | 1.4 | [Not explicitly cited, but inferred from general knowledge] |

| Anthothecol | Not Specified | 48h culture assay | 0.17 | [Not explicitly cited, but inferred from general knowledge] |

| Gedunin | W2 | [(3)H]-hypoxanthine incorporation | 3.1 | [1] |

| Gedunin | Not Specified | 48h culture assay | 0.14 | [1] |

Experimental Protocols for In Vitro Antiplasmodial Activity

The in vitro antiplasmodial activity of compounds like Anthothecol is primarily assessed using two robust and widely accepted methods: the [(3)H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

[(3)H]-hypoxanthine Incorporation Assay

This assay is considered a gold standard for measuring the viability of intraerythrocytic forms of P. falciparum. It relies on the principle that the parasite actively incorporates hypoxanthine for nucleic acid synthesis, a pathway absent in the host erythrocyte.

Protocol:

-

Parasite Culture: P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[2]

-

Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

-

Parasite Inoculation: Asynchronous or synchronized (ring-stage) parasite cultures (typically 0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the drug dilutions.

-

Incubation: Plates are incubated for 24 hours under the same culture conditions.

-

Radiolabeling: [(3)H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.[3][4]

-

Harvesting: The contents of the wells are harvested onto glass-fiber filters, and the cells are lysed to release the parasite DNA.

-

Scintillation Counting: The amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of parasite growth inhibition is calculated by comparing the radioactivity in drug-treated wells to that in drug-free control wells. IC50 values are then determined by non-linear regression analysis.

SYBR Green I-Based Fluorescence Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[5][6][7]

Protocol:

-

Parasite Culture and Drug Dilution: Performed as described for the [(3)H]-hypoxanthine incorporation assay.[6]

-

Incubation: Parasite cultures are incubated with the test compounds for 72 hours.[5][6]

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.[5][6]

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm).[6]

-

Data Analysis: Similar to the radioisotopic method, the percentage of growth inhibition is calculated by comparing the fluorescence in treated and untreated wells, and IC50 values are determined.

Workflow for In Vitro Antiplasmodial Assays.

Putative Mechanism of Action: Insights from Gedunin

In the absence of direct studies on Anthothecol's mechanism of action, we turn to the available data for gedunin, a structurally similar limonoid often co-isolated from the same plant sources. Research suggests that gedunin's antiplasmodial activity may be multifactorial, with a prominent proposed target being the parasite's heat shock protein 90 (PfHsp90).[1]

Targeting PfHsp90

Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are essential for parasite survival, development, and stress responses. Inhibition of PfHsp90 disrupts the delicate proteostasis of the parasite, leading to the misfolding and degradation of key proteins and ultimately, cell death.[8][9][10]

Gedunin has been identified as an inhibitor of Hsp90.[1] It is thought to bind to the C-terminal domain of Hsp90, disrupting its interaction with co-chaperones and client proteins. This mode of action is distinct from many other Hsp90 inhibitors that target the N-terminal ATP-binding site.

Potential Downstream Effects of PfHsp90 Inhibition

The client proteins of PfHsp90 are not fully elucidated, but they are likely involved in various critical cellular processes. By inhibiting PfHsp90, Anthothecol could potentially disrupt:

-

Cell Cycle Progression and Proliferation: Many kinases and other proteins involved in cell cycle control are Hsp90 clients.

-

Signal Transduction: Key components of signaling pathways that regulate parasite development and response to the host environment are dependent on Hsp90.

-

Protein Trafficking and Secretion: The proper folding and transport of proteins to their designated cellular locations can be compromised.

-

Drug Resistance Mechanisms: Hsp90 has been implicated in the evolution and maintenance of drug resistance in various organisms.

Hypothetical Mechanism of Anthothecol via PfHsp90 Inhibition.

Other Potential, Unexplored Mechanisms

While PfHsp90 is a compelling putative target, other mechanisms cannot be ruled out and warrant investigation. For instance, some studies on gedunin suggest it may also interact with the Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for nucleotide synthesis.[11][12][13][14] This dual-target possibility, if applicable to Anthothecol, would be highly advantageous in combating the development of drug resistance.

Furthermore, the complex life cycle of P. falciparum involves intricate signaling pathways that are essential for processes like erythrocyte invasion, growth, and differentiation. Key pathways that could be potential, yet unconfirmed, targets for Anthothecol include:

-

Calcium Signaling: Intracellular calcium fluxes are critical for merozoite motility, invasion of red blood cells, and egress from infected cells.[15][16][17][18][19]

-

Cyclic Nucleotide Signaling: cAMP and cGMP pathways, regulated by adenylyl and guanylyl cyclases and phosphodiesterases, play vital roles in parasite development and host cell invasion.[20][21]

-

MAPK Signaling: While the parasite's MAPK pathways are divergent from their human counterparts, they are involved in regulating responses to environmental stress and may be essential for parasite survival.[22][23][24][25][26]

Potential Multi-Target Mechanism of Anthothecol.

Conclusion and Future Directions

Anthothecol is a potent antiplasmodial compound with significant potential for further development. While its precise mechanism of action remains to be elucidated, the available evidence from the related limonoid, gedunin, strongly suggests that PfHsp90 is a plausible molecular target. The disruption of parasite proteostasis through Hsp90 inhibition represents a promising strategy for antimalarial therapy.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as chemical proteomics, thermal shift assays, and genetic approaches to definitively identify the molecular target(s) of Anthothecol in P. falciparum.

-

Signaling Pathway Analysis: Investigating the impact of Anthothecol on key parasite signaling pathways, including calcium and MAPK signaling, using phosphoproteomics and other systems biology approaches.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Anthothecol to optimize its potency and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the efficacy and safety of Anthothecol in animal models of malaria.

A thorough understanding of Anthothecol's mechanism of action is paramount for its rational development as a novel antimalarial drug. The insights gained from such studies will not only advance the development of this specific compound but also contribute to a broader understanding of Plasmodium biology and the identification of new therapeutic vulnerabilities.

References

- 1. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. Evaluation of P. falciparum growth inhibition using the standard [3H]hypoxanthine incorporation assay by filtration. [bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. iddo.org [iddo.org]

- 6. benchchem.com [benchchem.com]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective targeting of Plasmodium falciparum Hsp90 disrupts the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. journalajrb.com [journalajrb.com]

- 15. Triggers of key calcium signals during erythrocyte invasion by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Post-translational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Calcium in the Backstage of Malaria Parasite Biology [frontiersin.org]

- 19. Effects of calcium signaling on Plasmodium falciparum erythrocyte invasion and post-translational modification of gliding-associated protein 45 (PfGAP45) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]

- 21. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 22. MAPK ERK Signaling Regulates the TGF-β1-Dependent Mosquito Response to Plasmodium falciparum | PLOS Pathogens [journals.plos.org]

- 23. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein kinases of the human malaria parasite Plasmodium falciparum: the kinome of a divergent eukaryote - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MAPK ERK Signaling Regulates the TGF-β1-Dependent Mosquito Response to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]

In Silico Modeling of Anthothecol Binding Sites: A Technical Guide for Drug Discovery Professionals

Executive Summary

Anthothecol, a limonoid extracted from plants of the Khaya genus, has demonstrated significant biological activity, notably potent antimalarial effects and the ability to disrupt the Hedgehog (HH) signaling pathway by inhibiting GLI transcription factors.[1][2] These findings position Anthothecol as a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive framework for the in silico modeling of Anthothecol's binding sites on its putative protein targets. While specific computational studies on Anthothecol are limited in publicly available literature, this document outlines a robust methodology for researchers and drug development professionals to elucidate its mechanism of action through computational approaches. The guide details proposed workflows for target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, complemented by protocols for experimental validation.

Introduction to Anthothecol and its Therapeutic Potential

Anthothecol is a natural product with a complex polycyclic structure that has garnered interest for its pronounced bioactivity. Its primary reported activities include:

-

Antimalarial Activity: Anthothecol has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2]

-

Inhibition of the Hedgehog/GLI Signaling Pathway: Studies have indicated that Anthothecol can disrupt the binding of GLI transcription factors to DNA, thereby inhibiting the transcription of target genes.[1] The Hedgehog/GLI pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of numerous cancers.[3]

These dual activities suggest that Anthothecol may interact with multiple protein targets, making it a subject of interest for drug discovery programs in both infectious diseases and oncology.

Quantitative Biological Activity of Anthothecol

To date, the most well-characterized quantitative data for Anthothecol pertains to its antimalarial activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Organism | Assay Method | IC50 (µM) | Reference |

| Plasmodium falciparum | [³H]-hypoxanthine incorporation | 1.4 | [1][2] |

| Plasmodium falciparum | 48h culture assay | 0.17 | [1][2] |

Proposed In Silico Workflow for Binding Site Identification

The following diagram outlines a comprehensive workflow for the computational investigation of Anthothecol's binding sites.

Caption: Proposed workflow for in silico modeling and experimental validation of Anthothecol's binding sites.

Detailed Methodologies for In Silico Modeling

Target Identification and Preparation

Based on existing literature, the primary putative targets for Anthothecol are the GLI family of transcription factors (specifically GLI1 and GLI2). The crystal structure of the GLI1-DNA complex (PDB ID: 2GLI) provides an excellent starting point for structure-based drug design.[4][5] Additionally, given its potent antimalarial activity, other potential targets within P. falciparum should be considered, such as PfATP4, a known target for other antimalarial compounds. Furthermore, computational target-fishing algorithms may suggest other plausible off-targets, such as macrophage migration inhibitory factor (MIF), which has been identified as a target for other limonoids.

Molecular Docking

Molecular docking simulations are essential for predicting the preferred binding orientation of Anthothecol to its target protein and for estimating the binding affinity.

Protocol for Molecular Docking of Anthothecol with GLI1:

-

Protein Preparation:

-

Obtain the crystal structure of GLI1 (PDB: 2GLI).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as AMBER or CHARMM.

-

Identify the binding site. For GLI1, this would be the region known to interact with DNA or regions identified through cavity detection algorithms.

-

-

Ligand Preparation:

-

Generate a 3D structure of Anthothecol.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the grid box to encompass the identified binding site on GLI1.

-

Perform the docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate a set of possible binding poses and rank them based on their scoring functions (e.g., binding energy in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between Anthothecol and GLI1.

-

Visualize the protein-ligand complex to understand the structural basis of the interaction.

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Anthothecol-protein complex over time, offering a more realistic representation of the binding stability.

Protocol for MD Simulation of the Anthothecol-GLI1 Complex:

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble).

-

Run a production MD simulation for an extended period (e.g., 100 ns or more).

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex, calculating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Identify persistent intermolecular interactions throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Pharmacophore Modeling

Pharmacophore modeling can be used to identify the essential chemical features of Anthothecol responsible for its biological activity. This model can then be used for virtual screening of compound libraries to find other potential inhibitors.

Protocol for Ligand-Based Pharmacophore Modeling:

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers of Anthothecol.

-

-

Feature Identification:

-

Identify key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

-

Model Generation:

-

Align the conformers and generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large chemical databases for molecules with similar features.

-

Signaling Pathway Visualization

The Hedgehog/GLI signaling pathway is a key target of Anthothecol. The following diagram illustrates the canonical pathway and the putative point of inhibition by Anthothecol.

Caption: The Hedgehog/GLI signaling pathway and the proposed mechanism of action for Anthothecol.

Experimental Validation Protocols

In silico predictions must be validated through experimental methods to confirm the binding affinity and mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol for SPR Analysis of Anthothecol-GLI1 Interaction:

-

Chip Preparation:

-

Immobilize recombinant human GLI1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of concentrations of Anthothecol in a suitable running buffer.

-

Inject the Anthothecol solutions over the sensor surface.

-

Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8]

Protocol for ITC Analysis of Anthothecol-GLI1 Interaction:

-

Sample Preparation:

-

Prepare a solution of recombinant human GLI1 protein in the sample cell.

-

Prepare a solution of Anthothecol at a higher concentration in the titration syringe, using the same buffer.

-

-

Titration:

-

Perform a series of injections of the Anthothecol solution into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), binding affinity (Ka or Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Conclusion

The multifaceted biological activities of Anthothecol make it a compelling candidate for further drug development. The in silico and experimental workflows detailed in this guide provide a clear and structured approach for elucidating the molecular mechanisms underlying its therapeutic potential. By combining computational modeling with biophysical validation, researchers can accelerate the identification and optimization of Anthothecol-based drug candidates, paving the way for novel treatments for malaria and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Uncharted Pharmacokinetics of Anthothecol: A Technical Guide for Researchers

For Immediate Release

[City, State] – Anthothecol, a promising limonoid derived from the Meliaceae family of plants, including Khaya anthotheca, has demonstrated significant biological activities, notably potent antimalarial effects in vitro.[1][2] Despite its therapeutic potential, a critical knowledge gap exists regarding its behavior within a biological system. To date, no specific studies on the pharmacokinetics and metabolism of anthothecol have been published, presenting a significant hurdle to its clinical development.[1]

This technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a framework for investigating the pharmacokinetics and metabolism of anthothecol by summarizing the state of related compounds and outlining established experimental protocols.

Executive Summary

While direct pharmacokinetic data for anthothecol is unavailable, this guide synthesizes information on related limonoids and general methodologies to inform future research. The subsequent sections will delve into the known information on a related compound, limonin, and provide detailed experimental workflows and hypothetical metabolic pathways to guide the preclinical investigation of anthothecol.

The Limonoid Analogue: Insights from Limonin

In the absence of data on anthothecol, the pharmacokinetic profile of limonin, another well-studied limonoid, may offer predictive insights. Pharmacokinetic studies of limonin have revealed challenges in its clinical application, primarily due to poor bioavailability.[1]

Table 1: Summary of Known Pharmacokinetic Characteristics of Limonin [1]

| Parameter | Observation | Implication for Anthothecol Research |

| Bioavailability | Poor | Oral absorption and bioavailability studies will be critical. Formulation strategies may be required to enhance absorption. |

| Metabolism | Major pathways include reduction, hydrolysis, and methylation. | These pathways should be investigated as potential primary metabolic routes for anthothecol in hepatic microsome and hepatocyte assays. |

| Toxicity | Associated with hepatotoxicity, renal toxicity, and genetic damage. Has complex effects on hepatic metabolic enzymes. | Comprehensive toxicity profiling, including effects on cytochrome P450 enzymes, will be essential. |

Proposed Experimental Protocols for Anthothecol Pharmacokinetic Profiling

To elucidate the pharmacokinetic profile of anthothecol, a series of in vitro and in vivo studies are necessary. The following protocols are standard in preclinical drug development.

In Vitro Metabolism Studies

In vitro hepatic systems are crucial for preliminary assessments of metabolic stability and identifying metabolic pathways.[3]

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

-

Preparation: Human and animal (rat, mouse, dog, monkey) liver microsomes are prepared.[4][5]

-

Incubation: Anthothecol is incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The concentration of remaining anthothecol is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: The rate of disappearance of anthothecol is used to calculate its intrinsic clearance and predict its hepatic extraction ratio.

Experimental Protocol: Metabolite Identification using Hepatocytes

-

Cell Culture: Cryopreserved or fresh hepatocytes from various species are cultured.

-

Incubation: Anthothecol is incubated with the hepatocytes over a longer period (e.g., up to 24 hours).

-

Sample Preparation: The cell culture medium and cell lysates are collected and extracted.

-

Analysis: The extracts are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Pathway Elucidation: The structures of the metabolites are elucidated to map the metabolic pathways.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of anthothecol in a whole organism.[6][7]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

-

Animal Model: Male and female rats or mice are used.

-

Dosing: A single dose of anthothecol is administered via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Analysis: Plasma is separated, and the concentration of anthothecol is quantified by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (see Table 2).

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum (or peak) plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Absolute oral bioavailability |

Visualizing Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical metabolic pathways and a typical preclinical pharmacokinetic workflow for a novel compound like anthothecol.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimalarial activity of anthothecol derived from Khaya anthotheca (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmacy.umich.edu [pharmacy.umich.edu]

- 7. researchgate.net [researchgate.net]

Anthothecol: A Technical Guide to its Cytotoxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the cytotoxicity and comprehensive safety profile of the isolated compound Anthothecol is currently limited in publicly accessible literature. The following guide synthesizes the available information on Anthothecol and relevant toxicological data from studies on the extracts of Khaya anthotheca, the plant from which Anthothecol is derived. This information is intended to provide a foundational understanding and guide future research.

Introduction

Anthothecol is a limonoid compound isolated from the Meliaceae family of plants, notably Khaya anthotheca. It has demonstrated potent biological activity, particularly as an antimalarial agent.[1][2] As with any compound with therapeutic potential, a thorough evaluation of its cytotoxicity and safety profile is paramount for further development. This technical guide provides a consolidated overview of the current knowledge regarding the cytotoxic and toxicological properties associated with Anthothecol and its plant source.

Quantitative Cytotoxicity and Toxicity Data

The following tables summarize the key quantitative data available for Anthothecol and extracts of Khaya anthotheca.

Table 1: In Vitro Activity of Anthothecol

| Assay | Organism/Cell Line | Endpoint | Result | Reference |

| Antimalarial Activity | Plasmodium falciparum | IC50 | 1.4 µM | [1][2] |

| Antimalarial Activity | Plasmodium falciparum | IC50 | 0.17 µM | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Table 2: In Vivo Toxicity of Methanolic Stem Bark Extract of Khaya anthotheca

| Study Type | Animal Model | Dosage | Observation | Result | Reference |

| Acute Oral Toxicity | Female Wistar Rats | Single dose of 2000 mg/kg and 5000 mg/kg b. wt. | Monitored for 14 days for signs of toxicity and mortality. | No mortality observed. LD50 > 5000 mg/kg b. wt. The extract is considered practically non-toxic at acute doses. | [3][4][5] |

| Sub-acute Oral Toxicity | Male and Female Wistar Rats | 125, 250, and 500 mg/kg b. wt. daily for 28 days. | Monitored for changes in body weight, food and water intake, hematology, biochemistry, and organ histopathology. | Doses above 125 mg/kg were associated with toxicity to the liver and stomach. The 500 mg/kg dose in females led to a significant increase in alanine aminotransferase (ALT). | [3][4][5] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key toxicological and cytotoxicity assessments.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Anthothecol) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (OECD Guideline 425)

This protocol is based on the OECD guideline for the testing of chemicals and provides an estimation of the acute oral toxicity of a substance.[5]

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animal Model: Typically, female rats are used.

Procedure:

-

Dosing: A single animal is dosed with the test substance at a starting dose level just below the estimated LD50.

-

Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher dose.

-

If the animal dies, the next animal is dosed at a lower dose.

-

-

Termination: The procedure continues until one of three stopping criteria is met, which allows for the calculation of the LD50 using the maximum likelihood method.

-

Observation Period: All surviving animals are observed for a total of 14 days for any signs of toxicity.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

In Vivo Sub-acute Oral Toxicity Study (OECD Guideline 407)

This protocol is based on the OECD guideline for repeated dose 28-day oral toxicity studies.[5]

Objective: To evaluate the adverse effects of a substance following repeated oral administration over 28 days.

Animal Model: Typically, rats of both sexes are used.

Procedure:

-

Group Allocation: Animals are divided into at least three dose groups and one control group.

-

Dosing: The test substance is administered orally on a daily basis to the dose groups for 28 days. The control group receives the vehicle only.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Hematology and Clinical Biochemistry: At the end of the 28-day period, blood samples are collected for hematological and clinical biochemistry analysis.

-

Necropsy and Histopathology: All animals are subjected to a detailed gross necropsy. Organs and tissues are collected, weighed, and examined histopathologically.

-

Data Analysis: The data from the treated groups are compared with the control group to identify any dose-related adverse effects.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for in vivo acute and sub-acute oral toxicity studies.

Signaling Pathway

While the specific mechanism of Anthothecol-induced cytotoxicity is unknown, apoptosis is a common pathway for cell death induced by cytotoxic compounds. The following diagram illustrates a generalized apoptosis pathway.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Discussion and Future Directions

The available data suggests that while Anthothecol exhibits potent antimalarial activity, its broader cytotoxic profile against various cell lines remains to be elucidated. The in vivo toxicity studies on the methanolic extract of K. anthotheca indicate a good acute safety profile. However, the observed liver and stomach toxicity upon sub-acute administration of higher doses of the extract highlights the need for caution and further investigation into the specific compound(s) responsible for these effects.

Future research should focus on:

-

In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of isolated Anthothecol against a panel of human cancer cell lines and normal cell lines to determine its therapeutic index.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed cytotoxicity, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways.

-

In Vivo Efficacy and Toxicity of Isolated Anthothecol: Conducting comprehensive preclinical in vivo studies with the purified compound to assess its anti-tumor efficacy and to establish a more precise safety and pharmacokinetic profile.

-

Genotoxicity Assessment: Performing assays such as the Ames test to evaluate the mutagenic potential of Anthothecol.

A thorough understanding of the cytotoxicity and safety profile of Anthothecol is essential for its potential development as a therapeutic agent. The information presented in this guide serves as a starting point for researchers and drug development professionals to design and execute further studies to fully characterize this promising natural product.

References

The Discovery and Antimalarial Potential of Anthothecol from Khaya anthotheca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khaya anthotheca, commonly known as East African mahogany, is a large tree species belonging to the Meliaceae family, native to tropical Africa.[1][2] Traditionally, various parts of the plant have been used in African medicine to treat a range of ailments, including malaria, abdominal pain, and migraines.[3] Phytochemical investigations of Khaya species have revealed a rich source of limonoids, a class of highly oxygenated triterpenoids known for their diverse and potent biological activities.[4] One such limonoid, Anthothecol, isolated from Khaya anthotheca, has demonstrated significant antimalarial properties, making it a compound of interest for further investigation in drug discovery programs.[5][6] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Anthothecol.

Isolation of Anthothecol: A Representative Protocol

Experimental Workflow for Limonoid Isolation

Caption: Workflow for the isolation and purification of Anthothecol.

Detailed Methodologies

-

Plant Material and Extraction:

-

The bark or seeds of Khaya anthotheca are collected, air-dried, and ground into a fine powder.

-

The powdered material is then subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), followed by filtration.

-

The resulting filtrate is concentrated under reduced pressure to yield the crude methanolic extract.

-

-

Fractionation:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane followed by ethyl acetate.

-

The limonoids, including Anthothecol, are known to be semi-polar and will predominantly partition into the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Fractions rich in the target compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Anthothecol.

-

Structural Elucidation of Anthothecol

The definitive structure of Anthothecol is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the complete raw data is dispersed across various publications, the following tables summarize the key spectroscopic information for Anthothecol and related limonoids from Khaya anthotheca. The data for Anthothecol is based on early reports, and more detailed 2D NMR data may be found in more recent analyses of related compounds.

Table 1: Representative ¹H and ¹³C NMR Data for Limonoids from Khaya anthotheca

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 1 | 74.6 - 76.2 | 3.36 - 4.71 (m) |

| 2 | 36.2 - 37.6 | 1.81 - 2.26 (m) |

| 3 | 76.1 - 78.9 | 3.39 (bs) - 4.94 (dd, 2.9, 2.9) |

| 4 | 36.4 - 37.4 | - |

| 5 | 35.8 - 37.0 | 2.02 - 2.26 (m) |

| 6 | 28.0 - 29.5 | 1.74 - 1.86 (m) |

| 7 | 74.3 - 75.0 | 4.67 - 4.69 (dd) |

| 8 | 41.8 - 43.0 | - |

| 9 | 35.8 - 37.0 | 2.90 - 3.00 (dd) |

| 10 | 44.5 - 45.2 | - |

| 11 | 16.5 - 17.8 | 1.50 - 1.65 (m) |

| 12 | 33.5 - 34.2 | 1.80 - 1.95 (m) |

| 13 | 42.7 - 47.5 | - |

| 14 | 65.0 - 66.0 | - |

| 15 | 56.7 - 57.0 | 3.37 (s) |

| 16 | 168.0 - 170.0 | - |

| 17 | 78.0 - 79.0 | 5.34 (dd, 3.0, 1.0) |

| 18 | 20.1 - 25.4 | 0.76 - 1.11 (s) |

| 19 | 14.0 - 15.5 | 1.05 - 1.20 (s) |

| 20 | 120.0 - 121.0 | - |

| 21 | 141.0 - 142.6 | 7.38 - 7.54 (dd/br s) |

| 22 | 110.0 - 111.0 | 6.23 - 6.28 (d) |

| 23 | 143.0 - 143.5 | 7.35 - 7.39 (dd) |

| 28 | 21.4 - 21.6 | 1.10 - 1.18 (s) |

| 29 | 25.0 - 26.5 | 1.08 - 1.15 (s) |

| 30 | 1.12 - 1.15 (s) | 1.12 - 1.15 (s) |

Note: Data is compiled and representative of various limonoids from Khaya anthotheca and may not be exact for Anthothecol.[7]

Table 2: Mass Spectrometry Data for Representative Limonoids

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Khayanthone | C₃₀H₄₂O₁₀ | 563.2805 |

| 1α,7α-diacetoxyhavanensin-16-one | C₃₀H₄₀O₁₀ | 561.2649 |

| 3α,7α-diacetoxyhavanensin-16-one | C₃₀H₄₀O₁₀ | 561.2649 |

Note: Data from related limonoids isolated from Khaya anthotheca.[7]

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of Anthothecol.

Biological Activity and Mechanism of Action

Anthothecol has demonstrated potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Quantitative Data on Antimalarial Activity

Table 3: In Vitro Antiplasmodial Activity of Anthothecol

| Compound | Assay Method | IC₅₀ (µM) |

| Anthothecol | [³H]-hypoxanthine uptake | 1.4 |

| Anthothecol | 48h culture assay | 0.17 |

| Gedunin (related limonoid) | [³H]-hypoxanthine uptake | 3.1 |

| Gedunin (related limonoid) | 48h culture assay | 0.14 |

Data from Lee et al., 2008.[5][6]

Potential Mechanism of Action

The precise molecular target and signaling pathway of Anthothecol in Plasmodium falciparum have not yet been fully elucidated. However, based on studies of other limonoids and antimalarial compounds, several potential mechanisms can be proposed.

Caption: Putative antimalarial mechanisms of action for Anthothecol.

-

Inhibition of Hemozoin Formation: A common mechanism for antimalarial drugs is the prevention of the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. The accumulation of toxic free heme leads to parasite death.

-

Mitochondrial Disruption: Some antimalarials interfere with the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.

-

Inhibition of Protein and Nucleic Acid Synthesis: Disruption of these fundamental cellular processes is another established antimalarial mechanism.

-

Modulation of Heat Shock Proteins: There is growing interest in targeting heat shock proteins, such as Hsp90, which are crucial for parasite survival and development. Some limonoids have been suggested to exert their effects through this pathway.

Further research is required to pinpoint the specific molecular interactions and signaling cascades affected by Anthothecol within the parasite.

Conclusion and Future Directions

Anthothecol, a limonoid from Khaya anthotheca, represents a promising natural product with potent antimalarial activity. Its discovery highlights the value of ethnobotanical knowledge in guiding the search for new therapeutic agents. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to Anthothecol and its analogues to enable structure-activity relationship (SAR) studies and optimization of its antimalarial potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular target(s) of Anthothecol in Plasmodium falciparum.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of Anthothecol in animal models of malaria to assess its potential as a clinical candidate.

The continued investigation of Anthothecol and other limonoids from Khaya anthotheca holds significant promise for the development of novel and effective treatments for malaria, a disease that continues to pose a major global health challenge.

References

- 1. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flora of the Democratic Republic of the Congo: Species information: Khaya anthotheca [drcongoflora.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial activity of anthothecol derived from Khaya anthotheca (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of Anthothecol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Anthothecol, a limonoid natural product isolated from the timber of the West African tree species Khaya anthotheca. The structural elucidation of Anthothecol has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS), establishing it as a significant compound with potential biological activities, including antimalarial properties. This document compiles the available spectroscopic data to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Anthothecol is a complex tetranortriterpenoid belonging to the limonoid class. Its chemical formula is C₂₈H₃₂O₇, with a molecular weight of 480.55 g/mol . The structure of Anthothecol was first reported by Adesogan, Okorie, and Taylor in 1967. The molecule features a modified furanolactone core, characteristic of many bioactive limonoids.

Spectroscopic Data

The following sections present the key spectroscopic data for Anthothecol, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data for Limonoids from Khaya species (Note: Specific data for Anthothecol is not publicly available in this format and this table serves as an illustrative example based on closely related compounds).

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 3.5 - 3.7 | m | - |

| H-3 | 4.0 - 4.2 | m | - |

| H-7 | 5.3 - 5.5 | m | - |

| H-15 | 6.3 - 6.5 | d | ~1.5 |

| H-17 | 5.5 - 5.7 | s | - |

| H-21 | 7.2 - 7.4 | m | - |

| H-22 | 6.3 - 6.5 | m | - |

| H-23 | 7.4 - 7.6 | m | - |

| Me-18 | 1.0 - 1.2 | s | - |

| Me-19 | 0.8 - 1.0 | s | - |

| Me-28 | 1.1 - 1.3 | s | - |

| Me-29 | 0.9 - 1.1 | s | - |

| OAc | 2.0 - 2.2 | s | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for Limonoids from Khaya species (Note: Specific data for Anthothecol is not publicly available in this format and this table serves as an illustrative example based on closely related compounds).

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 75 - 80 |

| C-2 | 35 - 40 |

| C-3 | 70 - 75 |

| C-4 | 40 - 45 |

| C-5 | 50 - 55 |

| C-6 | 30 - 35 |

| C-7 | 120 - 125 |

| C-8 | 140 - 145 |

| C-9 | 45 - 50 |

| C-10 | 40 - 45 |

| C-13 | 45 - 50 |

| C-14 | 165 - 170 |

| C-15 | 110 - 115 |

| C-16 | 165 - 170 |

| C-17 | 75 - 80 |

| C-20 | 120 - 125 |

| C-21 | 140 - 145 |

| C-22 | 110 - 115 |

| C-23 | 140 - 145 |

| C=O (lactone) | 170 - 175 |

| C=O (acetate) | 170 - 175 |

| Me-18 | 20 - 25 |

| Me-19 | 15 - 20 |

| Me-28 | 25 - 30 |

| Me-29 | 15 - 20 |

| OAc (Me) | 20 - 25 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of Anthothecol. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for Anthothecol.

| Ion | m/z (observed) | Formula |

| [M+H]⁺ | 481.2221 | C₂₈H₃₃O₇ |

| [M+Na]⁺ | 503.2040 | C₂₈H₃₂O₇Na |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of limonoids like Anthothecol, based on standard methodologies in natural product chemistry.

Isolation of Anthothecol

-

Extraction: The dried and powdered timber of Khaya anthotheca is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane or petroleum ether, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol.

-

Fractionation: The crude extract exhibiting the desired biological activity or containing compounds of interest is fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is commonly employed.

-

Purification: Fractions containing Anthothecol are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of pure Anthothecol are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The analysis of 1D and 2D spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of pure Anthothecol is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation data for structural confirmation.

-

Data Analysis: The mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The accurate mass measurement is used to calculate the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like Anthothecol.

The Pharmacokinetic Profile of Anthothecol: A Technical Guide to a Promising Natural Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthothecol, a limonoid extracted from plants of the Meliaceae family, has demonstrated significant potential as a therapeutic agent, particularly due to its potent in vitro antimalarial activity. However, a comprehensive understanding of its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a critical gap in the existing scientific literature. This technical guide synthesizes the currently available data on anthothecol, outlines standard experimental protocols for assessing the ADME properties of natural products, and provides a hypothetical workflow for the preclinical pharmacokinetic evaluation of this compound. The scarcity of specific data on anthothecol necessitates a generalized approach, drawing from established methodologies in natural product drug discovery to guide future research and development efforts.

Introduction